

Application Notes and Protocols for Heat Treatment of E235 Carbon Steel

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Compound of Interest

Compound Name: E235

Cat. No.: B1663354

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These application notes provide detailed protocols for the heat treatment of **E235** (EN 1.0308) carbon steel, a non-alloy steel widely used in mechanical and general engineering applications. The following protocols for annealing, normalizing, quenching, and tempering are designed to modify the microstructure and mechanical properties of **E235** steel for specific research and development applications where tailored material characteristics are required.

Material Composition and Baseline Properties

E235 is a low-carbon steel with the following typical chemical composition:

Element	Content (%)
Carbon (C)	≤ 0.17
Manganese (Mn)	≤ 1.20
Silicon (Si)	≤ 0.35
Phosphorus (P)	≤ 0.025
Sulfur (S)	≤ 0.025

The baseline mechanical properties of **E235** steel in its as-rolled or cold-drawn state can vary. The following heat treatment protocols provide methods to achieve specific, reproducible

mechanical properties.

Annealing Protocol

Objective: To soften the steel, relieve internal stresses, refine the grain structure, and improve ductility and machinability.

Experimental Protocol:

- **Heating:** Place the **E235** steel component in a furnace and heat to an austenitizing temperature of 880-920°C. The heating rate should be controlled to ensure uniform temperature throughout the component.
- **Soaking (Holding):** Once the entire component has reached the austenitizing temperature, hold it at this temperature for a sufficient time to ensure complete transformation to austenite. A general guideline is 1 hour of soaking time for every 25 mm of thickness.
- **Cooling:** After soaking, the steel must be cooled slowly to facilitate the formation of a soft, coarse pearlite and ferrite microstructure. The recommended cooling method is to turn off the furnace and allow the component to cool down with the furnace. The cooling rate should be in the range of 20-30°C per hour until the temperature is below 400°C, after which it can be air-cooled.

Expected Mechanical Properties (Annealed, +A):

Property	Value
Tensile Strength (Rm)	360 - 440 MPa
Yield Strength (ReH)	≥ 190 MPa
Elongation (A%)	≥ 25%
Brinell Hardness (HB)	100 - 130

Normalizing Protocol

Objective: To refine the grain size, improve mechanical properties such as toughness and tensile strength, and produce a more uniform microstructure compared to annealing.

Experimental Protocol:

- **Heating:** Heat the **E235** steel component in a furnace to a temperature approximately 40-50°C above its upper critical temperature (A_{c3}). For **E235**, this corresponds to a normalizing temperature of 900-940°C.
- **Soaking (Holding):** Hold the component at the normalizing temperature for a duration sufficient to achieve a uniform austenitic structure. A typical soaking time is 1 hour per 25 mm of material thickness.
- **Cooling:** Remove the component from the furnace and allow it to cool in still air to room temperature. This faster cooling rate compared to annealing results in a finer pearlite and ferrite microstructure.

Expected Mechanical Properties (Normalized, +N):

Property	Value
Tensile Strength (Rm)	360 - 440 MPa ^[1]
Yield Strength (ReH)	≥ 235 MPa
Elongation (A%)	≥ 25%

Quenching and Tempering Protocol

Objective: To significantly increase the hardness and strength of the steel. Quenching produces a very hard but brittle martensitic structure, which is then tempered to reduce brittleness and improve toughness.

Experimental Protocol:

4.1. Quenching:

- **Austenitizing:** Heat the **E235** steel component to an austenitizing temperature of 880-920°C.

- Soaking: Hold at the austenitizing temperature for a time sufficient for the formation of a homogeneous austenitic structure (typically 1 hour per 25 mm of thickness).
- Quenching: Rapidly cool the component by immersing it in a quenching medium.
 - Water Quenching: Provides a very fast cooling rate, resulting in maximum hardness but also the highest risk of distortion and cracking.
 - Oil Quenching: Provides a slower cooling rate than water, reducing the risk of cracking while still achieving significant hardness. This is often the preferred method for less complex geometries.

4.2. Tempering:

- Heating: Immediately after quenching, clean the component and heat it to a specific tempering temperature. The choice of tempering temperature is critical as it determines the final mechanical properties.
- Soaking: Hold at the tempering temperature for at least 2 hours.
- Cooling: Cool the component in still air to room temperature.

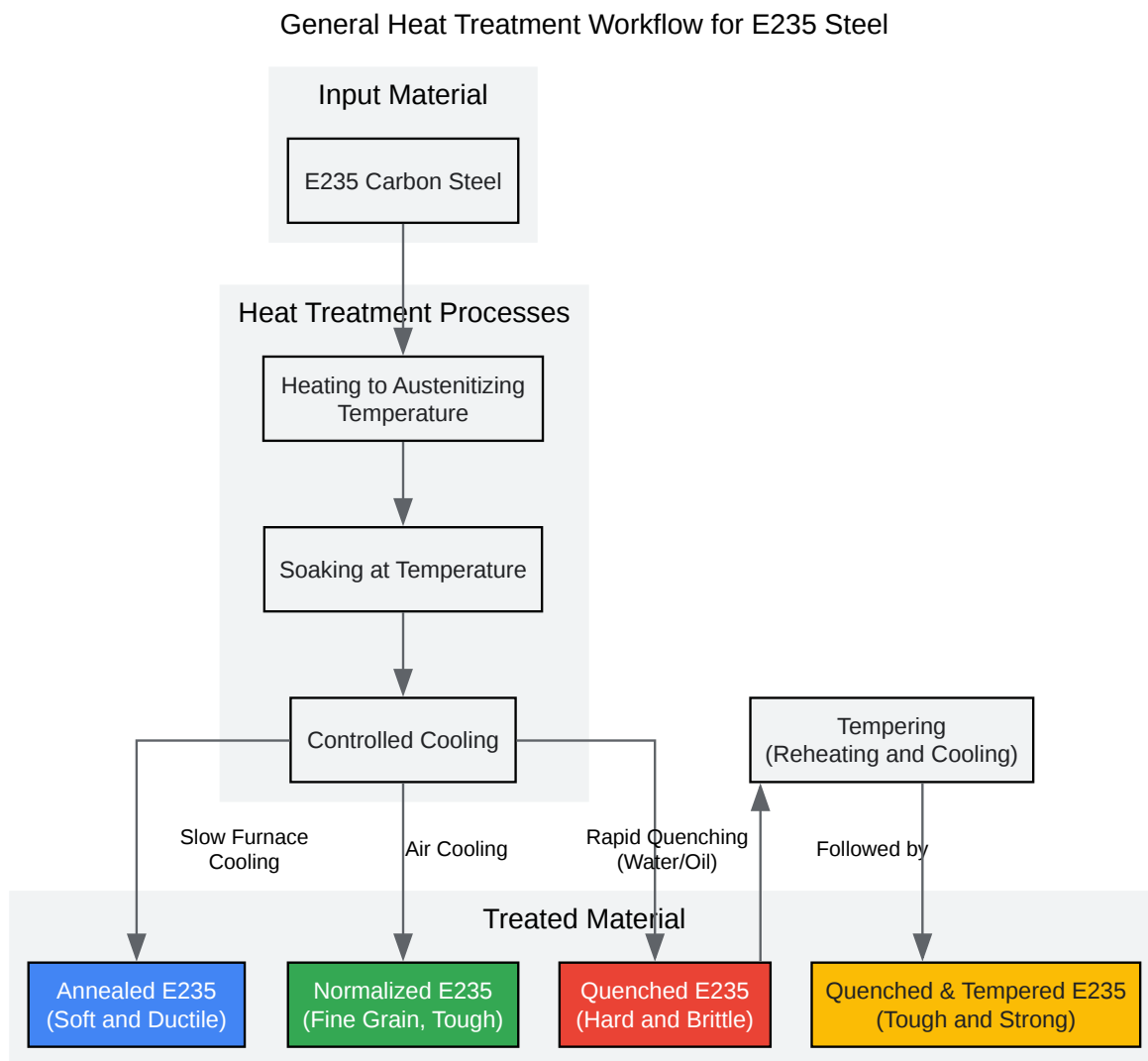
Expected Mechanical Properties (Quenched and Tempered):

The final properties are highly dependent on the tempering temperature. The following table provides an approximation of the relationship between tempering temperature and mechanical properties for a low-carbon steel similar to **E235**.^{[2][3]}

Tempering Temperature (°C)	Approximate Hardness (HRC)	Approximate Tensile Strength (MPa)
200	45 - 50	1400 - 1600
300	40 - 45	1200 - 1400
400	35 - 40	1000 - 1200
500	30 - 35	800 - 1000
600	25 - 30	700 - 850

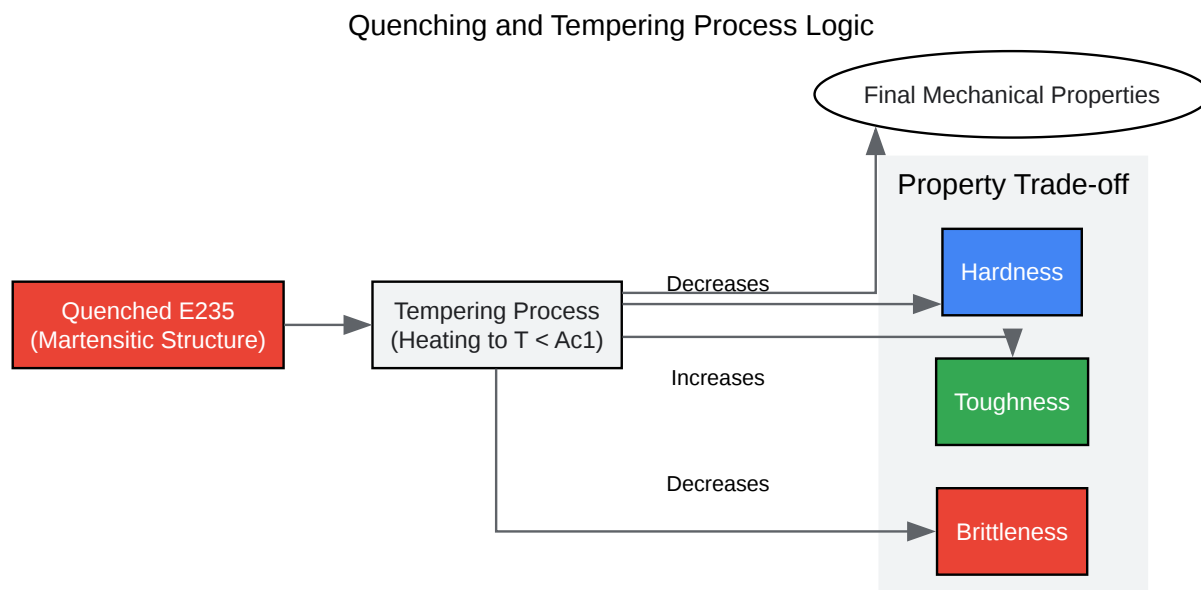
Note: These values are indicative and should be confirmed by experimental testing for specific applications.

Diagrams



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Caption: General workflow for heat treatment of **E235** steel.



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Caption: Relationship between quenching, tempering, and mechanical properties.

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